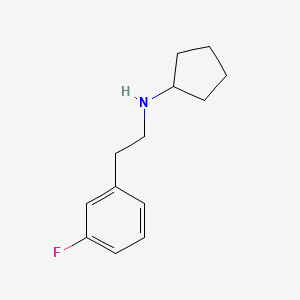

n-(3-Fluorophenethyl)cyclopentanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

n-(3-Fluorophenethyl)cyclopentanamine: is an organic compound with the molecular formula C13H18FN It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to an alkyl or aryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Fluorophenethyl)cyclopentanamine typically involves the reaction of 3-fluorophenethylamine with cyclopentanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n-(3-Fluorophenethyl)cyclopentanamine can undergo oxidation reactions to form corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry: n-(3-Fluorophenethyl)cyclopentanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interaction with biological receptors and enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of n-(3-Fluorophenethyl)cyclopentanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

- n-(2-Fluorophenethyl)cyclopentanamine

- n-(4-Fluorophenethyl)cyclopentanamine

- n-(3-Chlorophenethyl)cyclopentanamine

Comparison: n-(3-Fluorophenethyl)cyclopentanamine is unique due to the presence of the fluorine atom at the 3-position of the phenethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents or substitution patterns, this compound may exhibit distinct properties and applications.

Biological Activity

N-(3-Fluorophenethyl)cyclopentanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

This compound possesses a cyclopentane structure with a fluorophenethyl substituent. The presence of the fluorine atom enhances lipophilicity, which can influence its biological activity.

Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The introduction of fluorine can modify binding affinity and selectivity towards these receptors, potentially enhancing therapeutic effects or reducing side effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety. Factors such as solubility, permeability, and metabolic stability are essential for predicting its behavior in biological systems.

- Solubility : Studies show that compounds with high lipophilicity can have poor solubility in aqueous environments, impacting bioavailability.

- Metabolic Stability : The compound's stability in human liver microsomes is an important consideration for its therapeutic use. Modifications to the structure can lead to variations in metabolic clearance rates.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cell lines. For instance:

- Cell Proliferation Inhibition : A study reported that this compound inhibits the proliferation of cancer cell lines at micromolar concentrations, suggesting potential anti-cancer properties.

- Neurotransmitter Receptor Interaction : Binding assays have shown that this compound interacts with serotonin receptors, indicating possible applications in treating mood disorders.

In Vivo Studies

In vivo studies are critical for assessing the therapeutic potential and safety profile of this compound:

- Animal Models : Research involving rodent models has indicated that administration of this compound leads to significant behavioral changes consistent with increased serotonergic activity.

- Toxicology Reports : Preliminary toxicological assessments suggest that while the compound shows promise, further studies are necessary to evaluate long-term safety and potential side effects.

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C13H18FN |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

N-[2-(3-fluorophenyl)ethyl]cyclopentanamine |

InChI |

InChI=1S/C13H18FN/c14-12-5-3-4-11(10-12)8-9-15-13-6-1-2-7-13/h3-5,10,13,15H,1-2,6-9H2 |

InChI Key |

NMJQEZXWSYPOQD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NCCC2=CC(=CC=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.